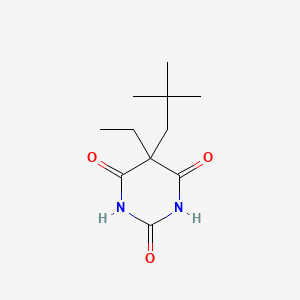
1,2-Benzenediol, 4-(octyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Benzenediol, 4-(octyloxy)-:
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,2-Benzenediol, 4-(octyloxy)- can be synthesized through several methods. One common approach involves the alkylation of catechol with octyl bromide in the presence of a base such as potassium carbonate. The reaction typically occurs in an organic solvent like dimethylformamide (DMF) under reflux conditions. The reaction mechanism involves the nucleophilic substitution of the hydroxyl group by the octyl group.
Industrial Production Methods: Industrial production of 1,2-benzenediol, 4-(octyloxy)- may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization.
Chemical Reactions Analysis
Types of Reactions: 1,2-Benzenediol, 4-(octyloxy)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The octyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide in acidic or basic conditions.
Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed:
Oxidation: Formation of quinones.
Reduction: Formation of dihydroxy derivatives.
Substitution: Formation of various substituted benzenediols.
Scientific Research Applications
1,2-Benzenediol, 4-(octyloxy)- has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential antioxidant properties and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals, coatings, and surfactants.
Mechanism of Action
The mechanism of action of 1,2-benzenediol, 4-(octyloxy)- involves its interaction with various molecular targets and pathways. The hydroxyl groups can participate in hydrogen bonding and redox reactions, while the octyloxy group can influence the compound’s lipophilicity and membrane permeability. These properties enable the compound to modulate biological activities, such as enzyme inhibition and free radical scavenging.
Comparison with Similar Compounds
Catechol (1,2-benzenediol): The parent compound with two hydroxyl groups.
Resorcinol (1,3-benzenediol): An isomer with hydroxyl groups at the 1 and 3 positions.
Hydroquinone (1,4-benzenediol): An isomer with hydroxyl groups at the 1 and 4 positions.
Uniqueness: 1,2-Benzenediol, 4-(octyloxy)- is unique due to the presence of the octyloxy group, which imparts distinct chemical and physical properties. This substitution enhances its solubility in organic solvents and alters its reactivity compared to its parent compound, catechol. The octyloxy group also influences the compound’s biological activity, making it a valuable molecule for various applications.
Properties
CAS No. |
59263-61-5 |
|---|---|
Molecular Formula |
C14H22O3 |
Molecular Weight |
238.32 g/mol |
IUPAC Name |
4-octoxybenzene-1,2-diol |
InChI |
InChI=1S/C14H22O3/c1-2-3-4-5-6-7-10-17-12-8-9-13(15)14(16)11-12/h8-9,11,15-16H,2-7,10H2,1H3 |
InChI Key |
GTOXJGIRDYCBMG-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCOC1=CC(=C(C=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


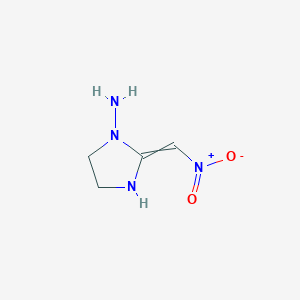

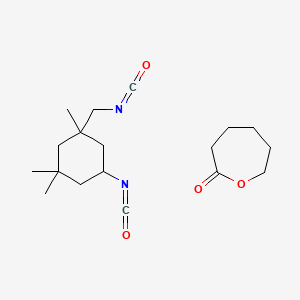

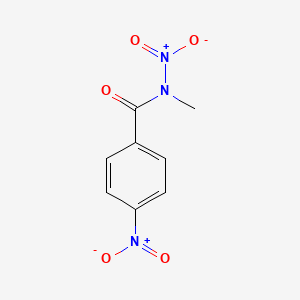

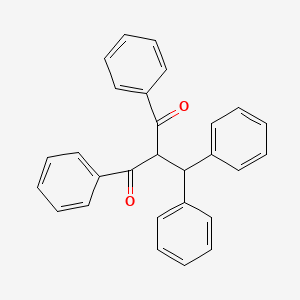
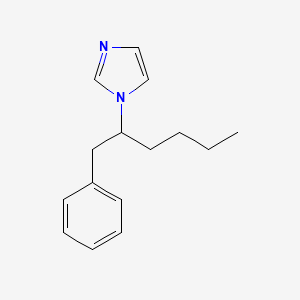
![3,4-Bis(benzyloxy)-6,7-dihydro-5H-benzo[7]annulene](/img/structure/B14620474.png)

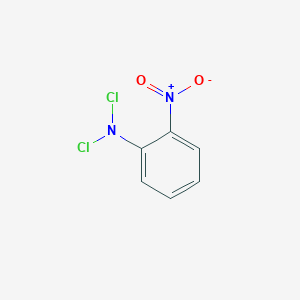
![2-[2-(5-Nitrofuran-2-yl)ethenyl]benzoyl chloride](/img/structure/B14620492.png)

